molecular formula C29H31N5O4 B1684298 N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide CAS No. 331771-20-1

N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide

Cat. No. B1684298
M. Wt: 513.6 g/mol
InChI Key: OGNYUTNQZVRGMN-UHFFFAOYSA-N
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Description

“N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide” is a member of the class of quinazolines . It is an ATP-competitive inhibitor of Aurora A and Aurora B kinases with IC50 of 110 nM and 130 nM, respectively . It has a role as an Aurora kinase inhibitor, an antineoplastic agent, and an apoptosis inducer .


Molecular Structure Analysis

The molecular structure of this compound is complex, with various functional groups including a quinazoline ring, a methoxy group, and a morpholinyl propoxy group . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 513.6 g/mol . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Gastrokinetic Activity

A series of benzamide derivatives, including compounds similar in structure to N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide, have been evaluated for gastrokinetic activity. These compounds have shown potent in vivo gastric emptying activity in rats and mice, with specific derivatives being free from dopamine D2 receptor antagonistic activity (Kato et al., 1992).

Anticancer Activity

Various novel 4-(N-substituted benzothiazolyl) amino-7-methoxy-6-(3-morpholinopropoxy) quinazoline derivatives, structurally similar to the compound , have been synthesized and shown potential as anticancer agents. These compounds have demonstrated significant In-Vitro Cytotoxic Activity against various cancer cell lines (Dave et al., 2012).

Synthesis and Characterization

The compound has been a subject of synthesis and characterization studies. For instance, synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline(ZD1839), which is structurally similar, has been investigated, highlighting a synthetic route and characterization methods (Gong Ping, 2005).

Potential PI3K Inhibitors and Anticancer Agents

Compounds structurally related to N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide have been proposed as novel PI3K inhibitors and anticancer agents. Studies have evaluated their antiproliferative activities against human cancer cell lines and their effect on the PI3K/AKT/mTOR pathway (Shao et al., 2014).

Antibacterial and Antihelmintic Activity

Some quinazoline derivatives have been synthesized and evaluated for their antibacterial, anthelmintic, analgesic, and anti-inflammatory activities. These studies suggest potential pharmaceutical applications for such compounds, including N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide (Debnath & Manjunath, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . It should be handled with care, and appropriate safety measures should be taken when handling and storing the compound .

properties

IUPAC Name

N-[4-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N5O4/c1-36-26-18-24-25(19-27(26)38-15-5-12-34-13-16-37-17-14-34)30-20-31-28(24)32-22-8-10-23(11-9-22)33-29(35)21-6-3-2-4-7-21/h2-4,6-11,18-20H,5,12-17H2,1H3,(H,33,35)(H,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNYUTNQZVRGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00186833
Record name ZM-447439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide

CAS RN

331771-20-1
Record name N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331771-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ZM-447439
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331771201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZM-447439
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00186833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZM-447439
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSN3P9776R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
I Aliagas-Martin, D Burdick, L Corson… - Journal of medicinal …, 2009 - ACS Publications
The two major Aurora kinases carry out critical functions at distinct mitotic stages. Selective inhibitors of these kinases, as well as pan-Aurora inhibitors, show antitumor efficacy and are …
Number of citations: 151 pubs.acs.org
LM Greene, G Campiani, M Lawler, DC Williams… - Molecular …, 2008 - ASPET
Intrinsic or acquired resistance to chemotherapy is a major clinical problem that has evoked the need to develop innovative approaches to predict and ultimately reverse drug resistance…
Number of citations: 40 molpharm.aspetjournals.org
A Blazovics - Current Signal Transduction Therapy, 2011 - ingentaconnect.com
Treating different cancers is a major challenge nowadays. Several molecules on the cell surface, in the cell particles and genes, can be targets to inhibit the growth of cancerous cells or …
Number of citations: 10 www.ingentaconnect.com
GF Weber, GF Weber - Molecular Therapies of Cancer, 2015 - Springer
Signal transduction associated with growth factor receptors typically mediates the activation of cell cycle promoting gene products or the inactivation of cell cycle checkpoints. These …
Number of citations: 1 link.springer.com
L Vidarsdottir, G Steingrimsdottir… - Investigational new …, 2012 - Springer
Aurora kinases play a vital part in successful mitosis and cell division. Aberrant Aurora-A and -B expression is commonly seen in various types of tumors. Small molecule Aurora …
Number of citations: 15 link.springer.com
MUDM Hajdúch - 2013 - theses.cz
Identification and Characterization of Molecular Basis of Cancer Cell Drug Resistance Mechanisms towards Aurora Kinase Inhibitor Page 1 1 Palacky University in Olomouc Faculty of …
Number of citations: 0 theses.cz
S McEwan - 2021 - scholar.archive.org
In the NF-κB pathway, the large molecular weight (∼ 700kDa) multi-subunit IKK complex, first identified by (Chen et al., 1996), has been shown to regulate the activation of the pathway …
Number of citations: 2 scholar.archive.org
JH Pérez Olais - 2018 - repositorio.cinvestav.mx
Flaviviruses, such as Dengue (DENV), Zika, Yellow Fever, Japanese Encephalitis and West Nile are the principal representatives of the arboviruses. They are pathogens which cause …
Number of citations: 0 repositorio.cinvestav.mx

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